molecular formula C19H25N5O4 B2614597 N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021041-73-5

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2614597
CAS No.: 1021041-73-5
M. Wt: 387.44
InChI Key: WLYBMZAGRITHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 6-methoxy-2-methylpyrimidine, and piperazine. The synthesis could involve:

    Nitration and Reduction: Nitration of 2,5-dimethoxyaniline followed by reduction to obtain the corresponding amine.

    Coupling Reaction: Coupling of the amine with 6-methoxy-2-methylpyrimidine under suitable conditions.

    Formation of Piperazine Derivative: Reaction of the coupled product with piperazine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate the activity of these targets, leading to its observed effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-(4-methylpyrimidin-2-yl)piperazine-1-carboxamide
  • N-(2,5-dimethoxyphenyl)-4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl and pyrimidine rings, which might confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-13-20-17(12-18(21-13)28-4)23-7-9-24(10-8-23)19(25)22-15-11-14(26-2)5-6-16(15)27-3/h5-6,11-12H,7-10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYBMZAGRITHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.